5-[(4-chlorophenyl)carbonyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
5-(4-Chlorobenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a chlorobenzoyl group attached to a benzodiazepine core. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants.
Preparation Methods
The synthesis of 5-(4-chlorobenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with a suitable amine to form an intermediate, which is then cyclized to produce the final benzodiazepine structure. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
5-(4-Chlorobenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Scientific Research Applications
5-(4-Chlorobenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various benzodiazepine derivatives, which are studied for their potential pharmacological properties.
Biology: This compound is utilized in studies related to enzyme inhibition and receptor binding, providing insights into the biochemical pathways involved.
Medicine: Research on this compound focuses on its potential therapeutic effects, including its anxiolytic and sedative properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets include GABA-A receptors, and the pathways involved are primarily related to neurotransmission and signal modulation .
Comparison with Similar Compounds
5-(4-Chlorobenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can be compared with other benzodiazepines such as diazepam, lorazepam, and clonazepam. While all these compounds share a similar core structure, the presence of the chlorobenzoyl group in 5-(4-chlorobenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one imparts unique pharmacological properties, including potentially different binding affinities and metabolic pathways .
Similar compounds include:
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
These compounds are widely studied for their therapeutic effects and are used in various clinical settings.
Properties
Molecular Formula |
C17H15ClN2O2 |
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Molecular Weight |
314.8 g/mol |
IUPAC Name |
5-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-10-20(17(22)12-6-8-13(18)9-7-12)15-5-3-2-4-14(15)19-16(11)21/h2-9,11H,10H2,1H3,(H,19,21) |
InChI Key |
JPRCINHPGWCUQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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